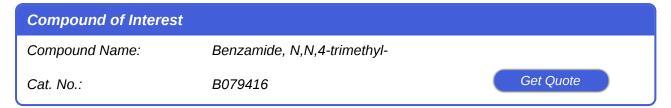


Technical Guide: Physicochemical Properties of Benzamide, N,N,4-trimethyl-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N,N,4-trimethyl-, a substituted aromatic amide, presents a molecule of interest in medicinal chemistry and organic synthesis. Its structural features, comprising a benzoyl group with N,N-dimethyl and a 4-methyl substitution, suggest potential applications as an intermediate in the synthesis of more complex pharmacologically active molecules. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its handling, purification, and application in further research and development. This guide provides a concise overview of the available data for these properties, alongside generalized experimental protocols for their determination.

Physicochemical Data

The empirical data for the melting point of **Benzamide**, **N,N,4-trimethyl-** is available and presented below. However, a specific boiling point for this compound is not readily found in publicly available literature. For reference, the boiling point of the closely related compound, N,N-dimethylbenzamide, is provided.

Table 1: Physical Properties of **Benzamide**, **N,N,4-trimethyl-** and a Related Compound



Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Benzamide, N,N,4- trimethyl-	14062-78-3	C10H13NO	163.22	41[1]	Data not available
N,N- Dimethylbenz amide	611-74-5	C ₉ H ₁₁ NO	149.19	43-45	132-133 (at 15 mmHg)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and determination of the melting point of **Benzamide**, **N,N,4-trimethyl-**. These protocols are based on standard organic chemistry laboratory techniques.

Synthesis of Benzamide, N,N,4-trimethyl-

This procedure describes a common method for the synthesis of N,N-disubstituted benzamides from the corresponding acyl chloride and a secondary amine.

Reaction:

4-Methylbenzoyl chloride + Dimethylamine → **Benzamide, N,N,4-trimethyl-** + Dimethylamine Hydrochloride

Materials:

- 4-Methylbenzoyl chloride
- Dimethylamine (2M solution in THF or gaseous)
- Anhydrous diethyl ether or dichloromethane
- Saturated aqueous sodium bicarbonate solution



- Saturated aqueous sodium chloride (brine)
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel (if using dimethylamine solution) or gas inlet tube
- Ice bath
- · Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzoyl chloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- · Cool the solution in an ice bath.
- Slowly add a twofold molar excess of dimethylamine solution using a dropping funnel, or bubble gaseous dimethylamine through the solution, while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.



 The crude Benzamide, N,N,4-trimethyl- can be further purified by recrystallization or column chromatography.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The following is a general procedure for determining the melting point range using a capillary melting point apparatus.

Materials:

- Purified sample of Benzamide, N,N,4-trimethyl-
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the sample of **Benzamide**, **N,N,4-trimethyl-** is completely dry and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a
 height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
- Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time
 heating at a much slower rate (1-2°C per minute) as the temperature approaches the
 previously observed melting range.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

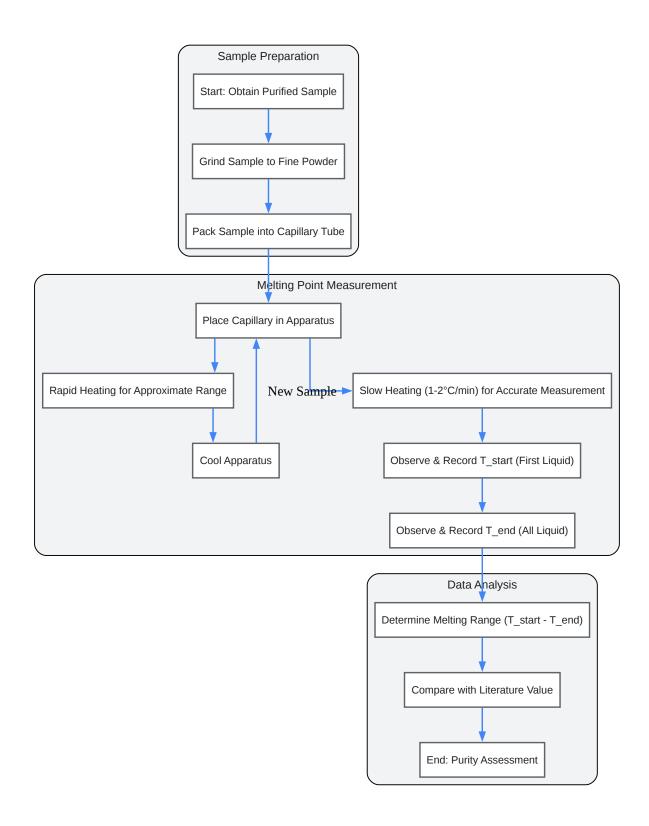


• A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of a melting point.





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Caption: Workflow for Melting Point Determination.



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References

- 1. N,N,4-trimethylbenzamide [stenutz.eu]
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